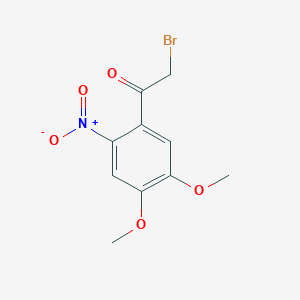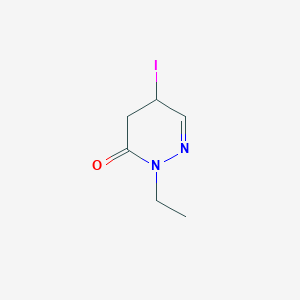
Ethyl 4-(3-iodopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-iodopropyl)benzoate is an organic compound with the molecular formula C₁₂H₁₅IO₂. It is a benzoate ester that features an iodine atom attached to a propyl group, which is further connected to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-iodopropyl)benzoate typically involves the esterification of 4-(3-iodopropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-iodopropyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides).
Reduction: 4-(3-hydroxypropyl)benzoate.
Oxidation: 4-(3-carboxypropyl)benzoate
Applications De Recherche Scientifique
Ethyl 4-(3-iodopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo specific chemical modifications.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ethyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets. For instance, in biological systems, it can bind to specific receptors or enzymes, altering their activity. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Ethyl 4-(3-iodopropyl)benzoate can be compared to other benzoate esters, such as:
Ethyl benzoate: Lacks the iodine and propyl group, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, which may affect its reactivity and solubility.
Ethyl 4-(3-bromopropyl)benzoate: Contains a bromine atom instead of iodine, leading to different reactivity patterns in substitution reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Propriétés
Formule moléculaire |
C12H15IO2 |
|---|---|
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
ethyl 4-(3-iodopropyl)benzoate |
InChI |
InChI=1S/C12H15IO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |
Clé InChI |
GXANORVTQGAGCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)

![1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13014949.png)

![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)


![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)


![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)

